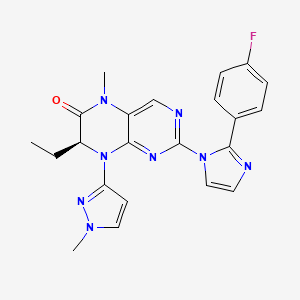

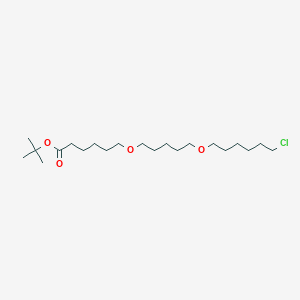

(S)-7-Ethyl-2-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-Methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one is a useful research compound. Its molecular formula is C22H21FN8O and its molecular weight is 432.463. The purity is usually 95%.

BenchChem offers high-quality (S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

Die einzigartige Struktur und die funktionellen Gruppen der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Antitumorforschung. Studien haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brustkrebs (MCF-7), Leberkrebs (HepG2) und Lungenfibroblasten (WI-38). Insbesondere zeigte sie eine starke Aktivität gegen HepG2-Zellen, was auf ihr Potenzial als Antikrebsmittel hindeutet . Weitere Untersuchungen ihres Wirkmechanismus und ihrer Wirksamkeit in vivo sind gerechtfertigt.

Antioxidative Eigenschaften

Forscher haben die antioxidative Aktivität der Verbindung mithilfe von Assays wie ABTS (2,2'-Azino-bis(3-ethylbenzothiazolin-6-sulfonsäure)) bewertet. Sie zeigte ein signifikantes ABTS-Fängerverhalten, was auf ihr Potenzial als Antioxidans hindeutet . Das Verständnis ihrer molekularen Wechselwirkungen mit freien Radikalen und zellulären Signalwegen könnte wertvolle Erkenntnisse liefern.

Wasserstoffbrückenbindungen

Computergestützte Docking-Studien haben gezeigt, dass die Verbindung günstig mit bestimmten Aminosäureresten in Proteintaschen interagiert. Insbesondere bildet sie Wasserstoffbrückenbindungen mit Arg184 und Lys179, wodurch ihre Bindung innerhalb des aktiven Zentrums stabilisiert wird. Der Bindungsscore deutet auf vielversprechende Wechselwirkungen für das Drug Design hin .

Heterocyclische Synthese

Die Verbindung dient als vielseitiger Vorläufer für heterocyclische Verbindungen. Ihre Reaktionen mit verschiedenen sekundären Aminen (wie Piperidin, Morpholin und Piperazin) ergeben neuartige Derivate. Diese Derivate weisen vielfältige Eigenschaften auf, darunter Antitumoraktivität und potenzielle arzneimittelähnliche Eigenschaften .

Pyridazin-Derivate

Durch Reaktionen mit Ethylcyanoacetat ergibt die Verbindung Pyridazin-Derivate. Insbesondere die resultierende Verbindung 4-Amino-1-(1H-Benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazin-3,5-dinitril zeigt interessante Eigenschaften .

Cyclische Esterbildung

Das Erhitzen der Verbindung in Gegenwart von TEA (Triethylamin) in DMF (Dimethylformamid) führt zur Bildung von cyclischen Estern. Diese Ester weisen potenzielle biologische Aktivitäten auf und könnten als Bausteine für die Arzneimittelentwicklung dienen .

Zusammenfassend lässt sich sagen, dass die vielseitigen Anwendungen dieser Verbindung die Antitumorforschung, antioxidative Studien und die heterocyclische Synthese umfassen. Ihre einzigartige Struktur und ihre Wechselwirkungen machen sie zu einem spannenden Forschungsgegenstand für verschiedene wissenschaftliche Disziplinen. Forscher erforschen weiterhin ihr Potenzial in der Arzneimittelforschung und therapeutischen Interventionen.

Eigenschaften

IUPAC Name |

(7S)-7-ethyl-2-[2-(4-fluorophenyl)imidazol-1-yl]-5-methyl-8-(1-methylpyrazol-3-yl)-7H-pteridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN8O/c1-4-16-21(32)29(3)17-13-25-22(26-20(17)31(16)18-9-11-28(2)27-18)30-12-10-24-19(30)14-5-7-15(23)8-6-14/h5-13,16H,4H2,1-3H3/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVCDNFYMJCUDW-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2541756.png)

![2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)

![3-methyl-6-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2541760.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)

![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2541769.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2541772.png)

![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2541775.png)